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Technical Support Center: NP-1815-PX Sodium

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Compound of Interest		
Compound Name:	NP-1815-PX sodium	
Cat. No.:	B15584981	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **NP-1815-PX sodium**. The information focuses on addressing potential off-target effects to ensure accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of NP-1815-PX sodium?

A1: **NP-1815-PX sodium** is a potent and selective antagonist of the P2X4 receptor (P2X4R).[1] [2][3] It has been shown to inhibit P2X4R-mediated intracellular calcium increase with an IC50 of 0.26 μ M in hP2X4R-1321N1 cells.[1]

Q2: Are there any known off-target effects of **NP-1815-PX sodium**?

A2: Yes, a significant off-target effect has been identified. NP-1815-PX has been shown to inhibit the prostanoid TP receptor, which mediates tracheal and bronchial smooth muscle contractions.[3][4]

Q3: My experimental results are inconsistent with P2X4R antagonism. What could be the cause?

A3: If your results are not aligning with the expected effects of P2X4R antagonism, it is crucial to consider the known off-target activity on the prostanoid TP receptor.[4] Depending on your experimental system, this off-target effect could be influencing your results. We recommend performing control experiments to investigate this possibility.



Q4: Does NP-1815-PX sodium have any known effects on kinases?

A4: Currently, there is no publicly available kinase profile for **NP-1815-PX sodium**. To determine if your observations are due to off-target kinase inhibition, we recommend performing a broad-spectrum kinase inhibition assay.

Q5: I am observing unexpected anti-inflammatory effects. What could be the mechanism?

A5: While the primary anti-inflammatory effects of NP-1815-PX are thought to be mediated by P2X4R antagonism, one retracted study suggested a mechanism involving the inhibition of the NLRP3 inflammasome.[5][6][7] Although the data in this study has been questioned, it may still provide a potential avenue for investigation if you are observing unexpected anti-inflammatory responses.

Troubleshooting Guides

Problem: Unexpected physiological responses in smooth muscle tissues.

If you are working with tracheal, bronchial, or other smooth muscle tissues, be aware that NP-1815-PX can cause relaxation or inhibit contraction through its off-target effects on the TP receptor.[4]

- Troubleshooting Steps:
 - Use a selective TP receptor agonist (e.g., U46619) to see if NP-1815-PX can block its
 effects in your tissue preparation.[4]
 - Compare the effects of NP-1815-PX with a known selective TP receptor antagonist in your experimental model.
 - Measure intracellular calcium levels in response to a TP receptor agonist in the presence and absence of NP-1815-PX.[4]

Problem: Discrepancy between in vitro and in vivo results.

An observed effect in a cellular assay might differ from in vivo outcomes due to the contribution of off-target effects in a more complex biological system.



- Troubleshooting Steps:
 - Investigate the expression of the P2X4R and the TP receptor in your in vivo model system.
 - Consider the potential for NP-1815-PX to interact with other receptors or signaling pathways that are not present in your in vitro model.
 - Conduct dose-response studies in both your in vitro and in vivo models to see if the
 potency of the observed effect aligns with the known IC50 for P2X4R or the effective
 concentrations for TP receptor inhibition.

Data Presentation

Table 1: On-Target and Off-Target Activity of NP-1815-PX Sodium

Target	Activity	Species	IC50 / Effective Concentration	Reference
P2X4 Receptor (On-Target)	Antagonist	Human	0.26 μΜ	[1][2]
Prostanoid TP Receptor (Off- Target)	Antagonist	Guinea Pig, Human	10 - 100 μM (strong suppression)	[4]

Experimental Protocols

Protocol 1: Investigating Off-Target Effects on the Prostanoid TP Receptor

This protocol is designed to assess the inhibitory effect of NP-1815-PX on the prostanoid TP receptor in a cell-based assay.

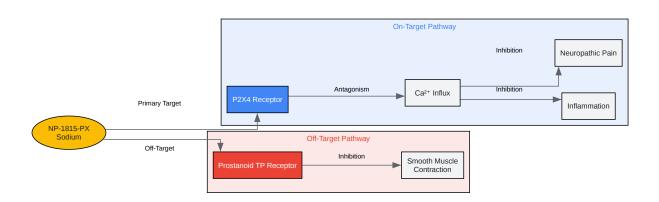
Methodology:

- Cell Culture: Culture a cell line (e.g., HEK293) stably expressing the human prostanoid TP receptor.
- Calcium Imaging:



- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- Pre-incubate the cells with varying concentrations of NP-1815-PX sodium or a vehicle control for a specified time.
- Stimulate the cells with a known TP receptor agonist (e.g., U46619).
- Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
- Data Analysis:
 - Calculate the percentage of inhibition of the agonist-induced calcium response by NP-1815-PX at each concentration.
 - Determine the IC50 value for the inhibition of the TP receptor.

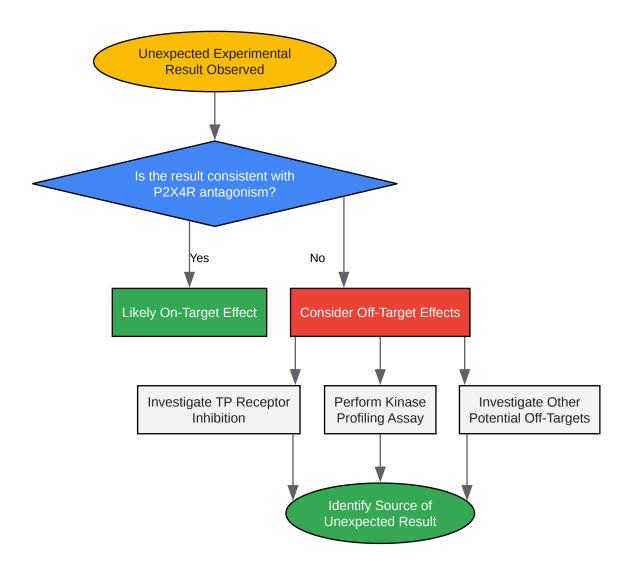
Mandatory Visualization



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Caption: Signaling pathways of NP-1815-PX sodium.





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Caption: Troubleshooting workflow for unexpected results.

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